11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene
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Overview
Description
11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene is a complex organic compound with the molecular formula C14H15N7 and a molecular weight of 281.3158 . This compound is characterized by its unique tricyclic structure, which includes a triazolo-pyrazine moiety and a triazatricyclo-undeca-diene framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions employed. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action for 11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its mechanism of action are limited, but it likely involves modulation of signaling pathways and biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole moiety and exhibit similar chemical properties.
Pyrazine Derivatives: Compounds containing the pyrazine ring are structurally related and may have comparable reactivity.
Tricyclic Compounds: Other tricyclic compounds with similar frameworks can be compared in terms of stability and reactivity.
Uniqueness
11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-diene is unique due to its specific combination of triazole, pyrazine, and tricyclic structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
11-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-8-17-19-14-13(15-4-5-20(8)14)21-9-2-3-12(21)10-7-16-18-11(10)6-9/h4-5,7,9,12H,2-3,6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUVZUJRIXPYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3C4CCC3C5=C(C4)NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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